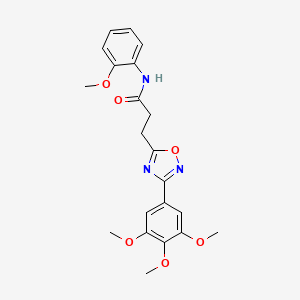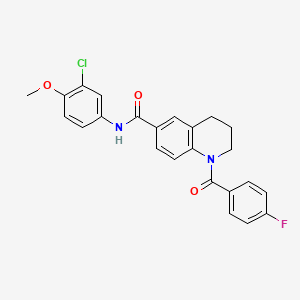
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FTOH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FTOH is a small molecule that is synthesized through a multi-step process, and its unique structure allows it to interact with specific biological targets in the body. In
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves its ability to interact with specific receptors in the body. This compound has been found to bind to the benzodiazepine site on the GABA-A receptor, increasing the affinity of the receptor for GABA and enhancing the inhibitory effects of GABA on neuronal activity. This compound has also been found to bind to the α7 nicotinic acetylcholine receptor, enhancing the receptor's response to acetylcholine and increasing synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its interactions with specific receptors in the body. This compound has been found to enhance cognitive function, particularly in tasks related to memory and attention. It has also been found to have anxiolytic effects, reducing anxiety and promoting relaxation. This compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and promote neuronal survival.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is easily synthesized, and its interactions with specific receptors in the body make it a useful tool for investigating the function of these receptors. However, this compound also has limitations, including its relatively low potency and selectivity for specific receptors. Careful experimental design is necessary to ensure that the effects observed are specific to this compound and not due to off-target effects.
Future Directions
There are several future directions for research on N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to investigate the function of specific receptors in the body. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, including its interactions with other neurotransmitter systems in the body.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-furanmethanol with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol to form a furan-2-ylmethyl ether intermediate. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetate. The final step involves the reaction of the chloroacetate with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form this compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with specific receptors in the brain, including the GABA-A receptor and the α7 nicotinic acetylcholine receptor. These interactions have been found to modulate synaptic transmission and enhance cognitive function. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-15-6-4-7-16(12-15)21-24-22(29-25-21)18-9-2-3-10-19(18)28-14-20(26)23-13-17-8-5-11-27-17/h2-12H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERGFJFSKRZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


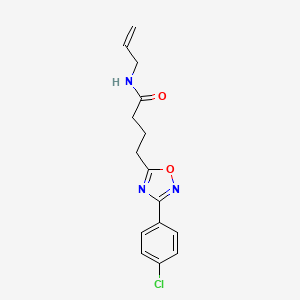

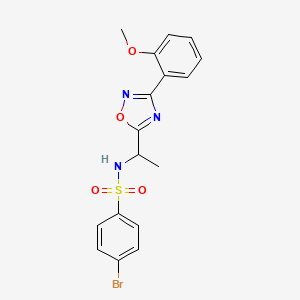
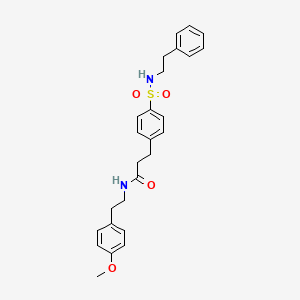

![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
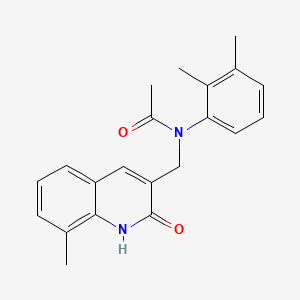
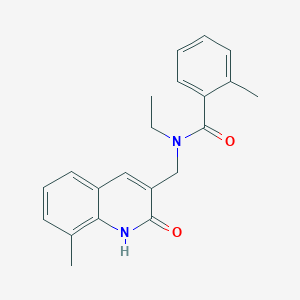
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
